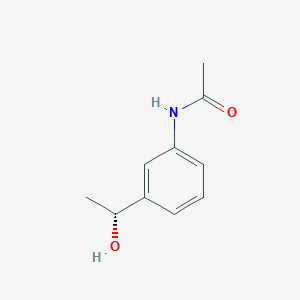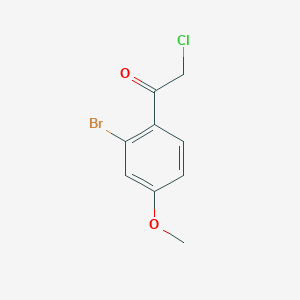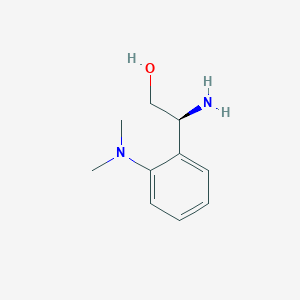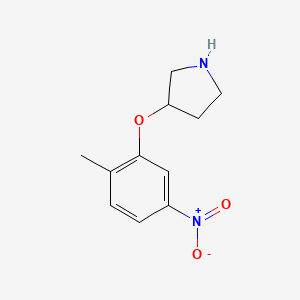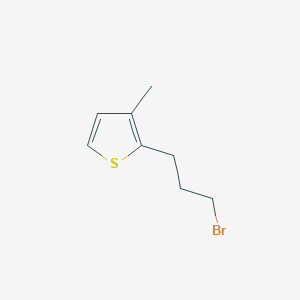
2-(3-Bromopropyl)-3-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromopropyl)-3-methylthiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. This compound is characterized by a thiophene ring substituted with a 3-bromopropyl group and a methyl group. Thiophenes are known for their aromatic properties and are widely used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)-3-methylthiophene typically involves the bromination of 3-methylthiophene followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of 3-Methylthiophene: 3-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 2-position.
Nucleophilic Substitution: The resulting 2-bromo-3-methylthiophene is then reacted with 1,3-dibromopropane in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopropyl)-3-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) and solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide) in solvents like acetic acid.
Reduction: Reducing agents (e.g., lithium aluminum hydride) in solvents like tetrahydrofuran (THF).
Major Products
Substitution: Products include 2-(3-aminopropyl)-3-methylthiophene, 2-(3-mercaptopropyl)-3-methylthiophene, etc.
Oxidation: Products include this compound sulfoxide and sulfone.
Reduction: Products include 2-(3-propyl)-3-methylthiophene.
Scientific Research Applications
2-(3-Bromopropyl)-3-methylthiophene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and in the study of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom in the 3-bromopropyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropyl)thiophene: Lacks the methyl group at the 3-position.
3-Methylthiophene: Lacks the 3-bromopropyl group.
2-Bromo-3-methylthiophene: Lacks the propyl chain.
Uniqueness
2-(3-Bromopropyl)-3-methylthiophene is unique due to the presence of both a 3-bromopropyl group and a methyl group on the thiophene ring
Properties
CAS No. |
165803-44-1 |
|---|---|
Molecular Formula |
C8H11BrS |
Molecular Weight |
219.14 g/mol |
IUPAC Name |
2-(3-bromopropyl)-3-methylthiophene |
InChI |
InChI=1S/C8H11BrS/c1-7-4-6-10-8(7)3-2-5-9/h4,6H,2-3,5H2,1H3 |
InChI Key |
FTKGTMDYKAYGJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


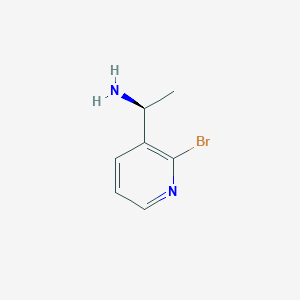
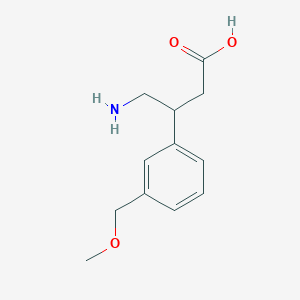
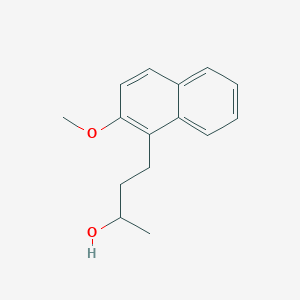

![Tert-butyl 4-[(azetidin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B15322480.png)
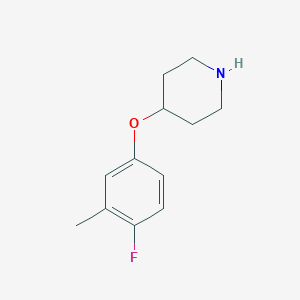
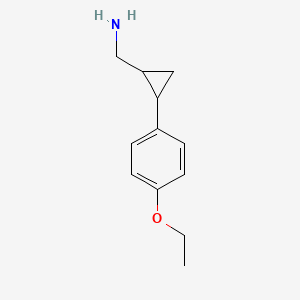
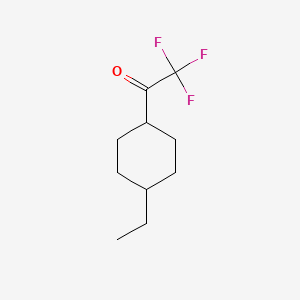
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)acetaldehyde](/img/structure/B15322516.png)
